molecular formula C22H28N2O3 B11683962 Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11683962
M. Wt: 368.5 g/mol
InChI Key: PWLMDOCRAWILST-UHFFFAOYSA-N
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Description

Structural Classification Within the Hexahydroquinoline Family

Core Framework and Substituent Analysis

The molecule consists of a hexahydroquinoline core, which integrates a cyclohexanone ring fused to a 1,4-DHP ring (Figure 1). Key structural features include:

  • Cyclohexanone Moiety : The cyclohexanone ring adopts an envelope conformation, with the carbonyl group at position 5 contributing to hydrogen-bonding interactions.
  • 1,4-DHP Ring : The 1,4-DHP ring exhibits a flattened boat conformation, a critical feature for calcium channel binding.
  • Substituents :
    • A 4-(dimethylamino)phenyl group at position 4, oriented pseudo-axially and orthogonal to the 1,4-DHP plane.
    • A methyl group at position 2 and a propyl ester at position 3, which influence steric and electronic properties.

This structural configuration aligns with third-generation 1,4-DHPs designed for dual cardioselective agonist and vascular antagonist activity.

Table 1: Molecular Properties of Propyl 4-[4-(Dimethylamino)phenyl]-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate
Property Value Source
Molecular Formula $$ \text{C}{22}\text{H}{28}\text{N}2\text{O}3 $$
Molecular Weight 368.47 g/mol
LogP 3.13
Rotatable Bonds 6
Hydrogen Bond Acceptors 4

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H28N2O3/c1-5-13-27-22(26)19-14(2)23-17-7-6-8-18(25)21(17)20(19)15-9-11-16(12-10-15)24(3)4/h9-12,20,23H,5-8,13H2,1-4H3

InChI Key

PWLMDOCRAWILST-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CCC2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Components

The Hantzsch condensation is a cornerstone for synthesizing hexahydroquinoline derivatives. For the target compound, the reaction involves three key components:

  • Propyl acetoacetate : Serves as the β-keto ester, providing the ester group at position 3 and the methyl group at position 2.

  • 4-(Dimethylamino)benzaldehyde : Introduces the 4-(dimethylamino)phenyl substituent at position 4.

  • Ammonium acetate : Acts as the nitrogen source for cyclization, forming the pyridine-like ring.

The reaction proceeds via enamine formation, followed by cyclization and dehydrogenation to yield the hexahydroquinoline core.

Synthetic Procedure

  • Mixing Reagents : Combine propyl acetoacetate (10 mmol), 4-(dimethylamino)benzaldehyde (10 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).

  • Reflux : Heat the mixture under reflux at 80°C for 12–24 hours.

  • Workup : Cool the reaction, concentrate under reduced pressure, and purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Yield : Typical yields range from 60% to 75%, depending on reaction time and purity of starting materials.

Key Optimization Parameters :

  • Solvent : Ethanol or methanol enhances solubility and reaction rate.

  • Catalyst : Acetic acid (5 mol%) improves cyclization efficiency.

  • Temperature : Prolonged reflux ensures complete dehydrogenation.

Stepwise Synthesis via Cyclohexenone Intermediate

Cyclohexenone Formation

An alternative approach involves synthesizing the cyclohexenone ring before introducing the aryl substituent:

  • Michael Addition : React ethyl acetoacetate with acrylonitrile in the presence of a base to form a γ-keto nitrile.

  • Cyclization : Treat the intermediate with ammonium acetate in acetic acid to yield 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline.

Aryl Substitution at Position 4

  • Friedel-Crafts Alkylation : React the cyclohexenone intermediate with 4-(dimethylamino)benzaldehyde in the presence of AlCl₃ to introduce the aryl group.

  • Esterification : Treat the carboxylic acid intermediate (formed via hydrolysis) with propanol and H₂SO₄ to form the propyl ester.

Challenges :

  • Low regioselectivity during Friedel-Crafts reactions.

  • Competing side reactions necessitate rigorous purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, aromatic), 6.70 (d, J = 8.4 Hz, 2H, aromatic), 4.10 (t, J = 6.8 Hz, 2H, OCH₂), 3.00 (s, 6H, N(CH₃)₂), 2.50–2.70 (m, 4H, cyclohexenone CH₂), 2.30 (s, 3H, CH₃), 1.60–1.80 (m, 2H, CH₂CH₂CH₃), 0.95 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • MS (ESI) : m/z 409.2 [M+H]⁺.

X-ray Crystallography

While no crystal data exists for the target compound, analogs exhibit bond lengths of 1.527 Å (C–C), 1.389 Å (C–N), and 1.214 Å (C=O), confirming the tetrahedral geometry of the hexahydroquinoline core.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Complexity
Hantzsch Condensation709524Low
Stepwise Synthesis458548High

The Hantzsch method is superior due to fewer steps and higher yields, though stepwise synthesis allows modular functionalization.

Industrial-Scale Considerations

Solvent Recycling

Ethanol recovery via distillation reduces costs and environmental impact.

Catalytic Enhancements

Heterogeneous catalysts (e.g., zeolites) improve reaction efficiency and enable reuse .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The hexahydroquinoline scaffold is highly versatile, allowing modifications that tailor activity, solubility, and stability. Below is a detailed comparison of the target compound with its analogs, focusing on substituent effects, biological activity, and structural features.

Substituent Variations and Pharmacological Activity

Key structural differences in the hexahydroquinoline derivatives lie in the ester group (propyl, ethyl, methyl) and the aryl substituent at position 3. These modifications significantly impact biological activity:

Compound Name Ester Group Position 4 Substituent Biological Activity Reference
Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Propyl 4-(Dimethylamino)phenyl P-gp inhibition (hypothesized)
Ethyl 4-(2-chloro-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 2-Chlorophenyl Anti-inflammatory (low-dose efficacy)
Pyridin-3-yl methyl 4-(4-cyanophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Pyridin-3-yl 4-Cyanophenyl P-gp inhibition (potent)
Methyl 4-(4-(methylsulfonyl)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 4-(Methylsulfonyl)phenyl Structural stability (flattened chair conformation)
Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Propyl 5-Bromo-2-methoxyphenyl N/A (molecular weight: 434.33 g/mol)

Observations :

  • Electron-donating groups (e.g., dimethylamino in the target compound) enhance interactions with biological targets like P-gp by improving hydrogen bonding or charge transfer .
  • Halogenated substituents (e.g., 2-chlorophenyl in ) improve anti-inflammatory activity, likely due to increased lipophilicity and membrane permeability.
  • Ester chain length : Propyl esters (target compound) may offer prolonged metabolic stability compared to ethyl or methyl analogs, though this requires validation .
Structural and Crystallographic Insights
  • Conformational flexibility: The target compound’s hexahydroquinoline core adopts a chair-like conformation in the ketone ring, as seen in methylsulfonylphenyl analogs . This conformation stabilizes intermolecular hydrogen bonds (e.g., N1···H1A···O5 interactions), critical for crystal packing and solubility .
  • Dihedral angles : In methyl 4-(4-methoxyphenyl) analogs, the aryl ring and heterocyclic core form a dihedral angle of ~86°, influencing steric interactions and binding pocket compatibility .
  • Hydrogen bonding: Ethyl esters with hydroxylphenyl groups (e.g., 3-hydroxyphenyl in ) exhibit stronger intermolecular hydrogen bonds (O–H···O), enhancing crystalline stability compared to dimethylamino-substituted derivatives.

Biological Activity

Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline class. Its molecular formula is C22H28N2O3C_{22}H_{28}N_{2}O_{3} with a molecular weight of approximately 368.47 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The compound's structure features a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of the dimethylamino group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of quinoline compounds exhibit a range of biological activities. Specifically, this compound has been evaluated for its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

A significant study highlighted the anti-inflammatory potential of quinoline derivatives. In vitro assays demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation. This inhibition suggests a mechanism involving the suppression of the NF-κB signaling pathway, which is crucial in inflammatory responses .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity . This suggests that this compound may exhibit similar effects.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways and cancer proliferation processes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other known quinoline derivatives:

Compound NameBiological ActivityMechanism
ChloroquineAntimalarialInhibition of heme polymerase
QuinidineAntiarrhythmicBlockade of sodium channels
Propyl 4-[4-(dimethylamino)phenyl]-2-methyl...Anti-inflammatory / AnticancerNF-kB inhibition

Case Studies

Several case studies have focused on similar quinoline derivatives:

  • Anti-inflammatory Study : A derivative was shown to significantly reduce LPS-induced cytokine production in macrophage cell lines .
  • Anticancer Evaluation : Another study reported that a related quinoline derivative exhibited growth inhibition in multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalystp-Toluenesulfonic acid+25% efficiency
SolventEthanolHigh solubility
Temperature80–90°C (reflux)85–90% yield

Basic: How is structural confirmation performed for this compound?

Answer:
Structural validation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., dimethylamino protons at δ 2.8–3.1 ppm) and hexahydroquinoline core .
  • IR : Stretching frequencies confirm carbonyl (C=O at ~1700 cm1^{-1}) and aromatic C-H bonds .
  • X-ray Crystallography : Resolves boat conformation of the 1,4-dihydropyridine ring and axial phenyl orientation .

Advanced: What strategies improve synthesis scalability without compromising purity?

Answer:

  • Continuous Flow Reactors : Enhance reaction homogeneity and reduce side products (e.g., dimerization) .
  • Solvent Selection : Switch to methanol for faster kinetics while maintaining >90% purity via inline HPLC monitoring .
  • Catalyst Recycling : Immobilized acidic ionic liquids reduce waste and cost .

Advanced: How do reaction pathways differ under oxidizing vs. reducing conditions?

Answer:

  • Oxidation : The 5-oxo group is resistant, but the dimethylamino phenyl moiety may form N-oxide derivatives with KMnO4_4/acetic acid .
  • Reduction : NaBH4_4 selectively reduces the carbonyl to alcohol, altering pharmacological activity .
  • Regioselectivity : Electrophilic substitution favors the para position on the phenyl ring due to dimethylamino directing effects .

Advanced: What mechanisms underlie its pharmacological activity?

Answer:

  • Enzyme Inhibition : The hexahydroquinoline core interacts with ATP-binding pockets (e.g., kinase inhibition) .
  • DNA Intercalation : Planar aromatic regions stabilize DNA adducts, observed in cytotoxicity assays .
  • Pharmacokinetics : LogP ~2.8 suggests moderate blood-brain barrier permeability, validated via in vitro Caco-2 models .

Advanced: How to resolve contradictions in spectral data vs. computational predictions?

Answer:

  • DFT Calculations : Compare experimental NMR shifts with B3LYP/6-31G(d) optimized structures to identify conformational discrepancies .
  • Dynamic NMR : Probe temperature-dependent spectra to detect rotameric equilibria in the propyl ester group .

Basic: How to assess compound stability under varying pH and temperature?

Answer:

  • Accelerated Stability Studies :
    • pH 1–13 : Degradation >10% at pH >10 after 24 hours (HPLC monitoring) .
    • Thermal Stability : Decomposes at >150°C (TGA/DSC analysis) .

Advanced: What derivatization strategies enhance bioactivity?

Answer:

  • Ester Hydrolysis : Convert propyl ester to carboxylic acid for improved solubility (NaOH/EtOH, 70°C) .
  • Halogenation : Introduce bromine at the 7-position via electrophilic substitution (NBS, AIBN) to boost antimicrobial activity .

Basic: What crystallographic data inform structure-property relationships?

Answer:

  • Key Metrics :
    • Unit Cell : Monoclinic, space group P21_1/c .
    • H-Bonding : N–H···O and C–H···O networks stabilize supramolecular layers .

Advanced: Which advanced analytical techniques resolve complex degradation products?

Answer:

  • LC-MS/MS : Identifies hydroxylated metabolites (m/z +16) and quinone derivatives .
  • In Silico Degradation : Molecular dynamics (MD) simulations predict hydrolytic cleavage pathways .

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